molecular formula C8H7NO B13447392 2-Cyclopropyl-5-ethynyl-1,3-oxazole

2-Cyclopropyl-5-ethynyl-1,3-oxazole

Cat. No.: B13447392
M. Wt: 133.15 g/mol
InChI Key: WZMTWPVZWJSIJC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of α-amino acids and arylacetylenes in the presence of copper(II) nitrate and iodine .

Industrial Production Methods: Industrial production of oxazole derivatives often employs scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their high stability and ease of separation from reaction mixtures, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities .

Scientific Research Applications

2-Cyclopropyl-5-ethynyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-5-ethynyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl and ethynyl groups contribute to its unique properties compared to other oxazole derivatives .

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2-cyclopropyl-5-ethynyl-1,3-oxazole

InChI

InChI=1S/C8H7NO/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2

InChI Key

WZMTWPVZWJSIJC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(O1)C2CC2

Origin of Product

United States

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